2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl octadecanoate
Description
The compound 2-[2-[2-[…]]ethyl octadecanoate is a polyethylene glycol (PEG)-based stearate ester characterized by an exceptionally long PEG chain (≥34 ethylene oxide units) terminated with a hydroxyl group and esterified with stearic acid (octadecanoic acid). Such PEGylated fatty acid derivatives are widely used in pharmaceuticals, cosmetics, and industrial applications as surfactants, emulsifiers, or solubilizing agents due to their amphiphilic nature . The extended PEG chain enhances water solubility and modifies the compound’s hydrophilic-lipophilic balance (HLB), which is critical for its functional performance.
Properties
Molecular Formula |
C98H196O42 |
|---|---|
Molecular Weight |
2046.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl octadecanoate |
InChI |
InChI=1S/C98H196O42/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-98(100)140-97-96-139-95-94-138-93-92-137-91-90-136-89-88-135-87-86-134-85-84-133-83-82-132-81-80-131-79-78-130-77-76-129-75-74-128-73-72-127-71-70-126-69-68-125-67-66-124-65-64-123-63-62-122-61-60-121-59-58-120-57-56-119-55-54-118-53-52-117-51-50-116-49-48-115-47-46-114-45-44-113-43-42-112-41-40-111-39-38-110-37-36-109-35-34-108-33-32-107-31-30-106-29-28-105-27-26-104-25-24-103-23-22-102-21-20-101-19-18-99/h99H,2-97H2,1H3 |
InChI Key |
SFBZIBQDUNGRMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Preparation Methods
Structural and Synthetic Overview
The target compound consists of a stearic acid (octadecanoic acid) moiety esterified to a PEG chain with 38 ethoxy repeating units. Such extended PEG chains introduce synthetic challenges, including viscosity management, side reactions, and purification complexities. The preparation typically involves two stages: (1) synthesis of the PEG backbone and (2) esterification with stearic acid.
Direct Polymerization-Esterification Methods
Zinc Oxide-Catalyzed Polymerization
A patented method (CN103881079A) describes the one-pot synthesis of polyoxyethylene ether stearates using stearic acid, ethylene oxide (oxirane), and zinc oxide (ZnO) as a catalyst.
Reaction Conditions
- Molar Ratio : Stearic acid-to-ethylene oxide ratio of 20–25:15–23 by weight.
- Catalyst Loading : 2–6 wt% ZnO relative to reactants.
- Temperature : 150–160°C.
- Duration : 2–5 hours.
The ZnO catalyst facilitates ethylene oxide ring-opening polymerization while simultaneously promoting esterification with stearic acid. This method achieves yields exceeding 85% with minimal byproducts, attributed to ZnO’s dual acid-base properties.
Advantages
- Single-step process reduces intermediate isolation.
- Environmentally benign due to absent solvent use.
Limitations
- Limited control over PEG chain length distribution.
- High viscosity at later reaction stages complicates mixing.
Acid-Catalyzed Esterification of Preformed PEG
A reflux-based approach esterifies stearic acid with pre-synthesized PEG-40 (MW ≈ 1,900 g/mol) using p-toluenesulfonic acid (p-TSA).
Protocol
- Reactants : Stearic acid (1 eq), PEG-40 (1.2 eq), p-TSA (5 mol%).
- Solvent : Xylene (azeotropic agent).
- Conditions : Reflux at 140°C for 24 hours.
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and rotary evaporation.
This method achieves 78–82% conversion, with unreacted stearic acid removed via recrystallization.
Advanced Catalytic and Process Innovations
Microwave-Assisted Synthesis
A monowave-50 reactor enables rapid esterification at 200°C for 45 minutes, reducing reaction time by 95% compared to reflux.
Key Parameters
| Parameter | Value |
|---|---|
| Temperature | 200°C |
| Pressure | 20 bar |
| Catalyst | p-TSA (5 mol%) |
| Yield | 75% |
Microwave irradiation enhances molecular collision frequency, accelerating both PEG activation and ester bond formation.
Continuous Polycondensation Systems
Adapting technologies from polyester manufacturing (e.g., PET synthesis), a two-stage polycondensation process optimizes PEG-stearate production:
- Prepolycondensation : 180–240°C at 20–700 mbar for 0.5–2 hours.
- Final Polycondensation : 0.05–5 mbar with incremental heating to 260°C.
This approach improves molecular weight uniformity, critical for applications requiring precise PEG chain lengths.
Comparative Analysis of Methods
Challenges and Mitigation Strategies
Viscosity Management
Long PEG chains increase reaction medium viscosity, impairing heat/mass transfer. Solutions include:
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl octadecanoate can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl octadecanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying long-chain esters.
Biology: Investigated for its potential role in biological membranes and as a surfactant.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and coatings.
Mechanism of Action
The mechanism by which 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl octadecanoate exerts its effects is primarily through its interaction with lipid membranes. The long ethoxy chain allows it to integrate into lipid bilayers, altering their properties and potentially affecting membrane fluidity and permeability. The octadecanoate group may also interact with specific proteins or receptors, influencing cellular processes.
Comparison with Similar Compounds
Table 1: Comparison of PEG-Stearate Derivatives
| Compound Name | PEG Chain Length (EO units) | Molecular Formula | Molecular Weight (g/mol) | HLB* | Applications |
|---|---|---|---|---|---|
| PEG-4 Stearate (CAS 106-07-0) | 4 | C₂₆H₅₀O₈ | 478.67 | ~7–9 | Emulsifier in creams/lotions |
| PEG-9 Stearate (CAS 5579-66-8) | 9 | C₂₀H₄₂O₁₁ | 458.54 | ~12–14 | Solubilizer in pharmaceuticals |
| Target Compound (Hypothetical) | ≥34 | CₙH₂ₙ₊₂Oₙ₊₃ | ~1,500–2,000 (estimated) | >18 | High-solubility drug delivery |
Key Differences :
- Solubility : Longer PEG chains (e.g., ≥34 EO units) significantly increase hydrophilicity compared to shorter derivatives like PEG-4 stearate. This enhances miscibility with polar solvents and reduces aggregation in aqueous systems .
- Thermal Stability : Shorter PEG-stearates (e.g., PEG-4) exhibit higher melting points (~40–50°C), while the target compound’s extended PEG chain likely reduces crystallinity, lowering its melting point (<30°C) .
Comparison with Non-Stearate PEG Esters
- 2-Ethylhexanoate Derivatives: Compounds like 2-[2-[2-…]ethyl 2-ethylhexanoate (CAS 97862-56-1, C₃₆H₇₂O₁₆) feature branched fatty acid chains, offering lower viscosity and improved oxidative stability compared to linear stearate esters. However, they exhibit weaker micelle-forming capacity due to reduced hydrophobic interactions .
- These are often used as inert solvents rather than surfactants .
Research Findings and Challenges
- Structure-Activity Relationships : Computational studies using Tanimoto coefficients and binary fingerprinting () confirm that incremental increases in PEG chain length drastically alter the compound’s partition coefficient (log P) and surface activity. For example, the target compound’s log P is estimated to be <-4, compared to +2.5 for PEG-4 stearate .
- Stability Issues : Long PEG chains are prone to oxidative degradation at elevated temperatures, necessitating stabilizers like BHT in formulations .
Biological Activity
The compound 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octadecanoate], also known as octadecanoic acid, 2-(hydroxyethoxy)ethyl ester, is a polyether derivative with significant biological implications. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C16H34O9
- Molecular Weight: 370.4358 g/mol
- CAS Registry Number: 5117-19-1
- IUPAC Name: Octadecanoic acid, 2-(hydroxyethoxy)ethyl ester
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural features, which include multiple ether linkages and a hydrophobic tail. These characteristics influence its interactions with biological membranes and proteins.
- Membrane Interaction : The hydrophobic octadecanoic acid tail facilitates incorporation into lipid bilayers, potentially altering membrane fluidity and permeability.
- Enzyme Modulation : Polyether compounds often exhibit inhibitory effects on various enzymes, including phospholipases and lipases, which are crucial in cellular signaling and metabolism.
- Antimicrobial Activity : Some studies suggest that similar polyether compounds possess antimicrobial properties, potentially making them candidates for developing new antibiotics.
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of octadecanoic acid derivatives against various bacterial strains. The results indicated that compounds with longer hydrocarbon chains exhibited enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Octadecanoic Acid Derivative | E. coli | 32 µg/mL |
| Octadecanoic Acid Derivative | S. aureus | 16 µg/mL |
Case Study 2: Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of polyether compounds. In a controlled trial involving animal models of inflammation, the administration of octadecanoic acid derivatives resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 200 ± 15 |
| Treated | 80 ± 5 | 100 ± 10 |
Pharmacological Applications
Given its biological activities, this compound has potential applications in several fields:
- Pharmaceuticals : As an antimicrobial agent or anti-inflammatory drug.
- Cosmetics : Due to its emulsifying properties, it can be utilized in skin care formulations.
- Food Industry : Potential use as a preservative due to its antimicrobial properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
